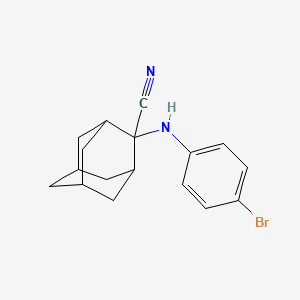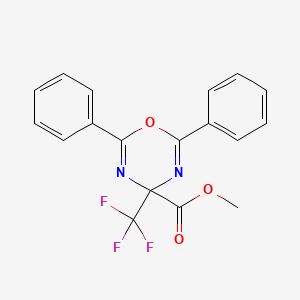![molecular formula C25H27N5O7S B11044331 5-({[3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl}amino)-2-hydroxybenzoic acid](/img/structure/B11044331.png)
5-({[3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl}amino)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID is a complex organic compound with a unique structure that includes a pyrazolopyrimidine core, a sulfonyl group, and a hydroxybenzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the hydroxybenzoic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL SULFONYL AMINO BENZOIC ACID
- 2-HYDROXYBENZOIC ACID DERIVATIVES
Uniqueness
5-[({4-ETHOXY-3-[1-METHYL-3-(2-METHYL-2-PROPANYL)-7-OXO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]PHENYL}SULFONYL)AMINO]-2-HYDROXYBENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27N5O7S |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
5-[[3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C25H27N5O7S/c1-6-37-18-10-8-14(38(35,36)29-13-7-9-17(31)15(11-13)24(33)34)12-16(18)22-26-19-20(23(32)27-22)30(5)28-21(19)25(2,3)4/h7-12,29,31H,6H2,1-5H3,(H,33,34)(H,26,27,32) |
InChI Key |
WEBOKEGMURHITG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C3=NC4=C(C(=O)N3)N(N=C4C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11044259.png)
![7-hydroxy-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11044262.png)
![4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044268.png)
![2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11044271.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B11044279.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11044280.png)

![7-(4-Hydroxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11044306.png)
![3-(4-Methyl-1,2,3-thiadiazol-5-yl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044316.png)
![3-[(3,5-Dibromo-4-nitrosophenyl)amino]propan-1-ol](/img/structure/B11044318.png)
![2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol](/img/structure/B11044319.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11044323.png)

